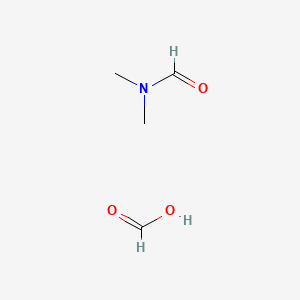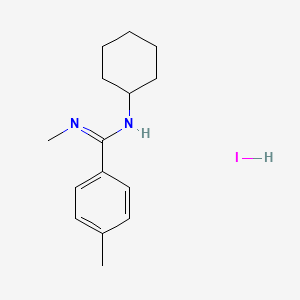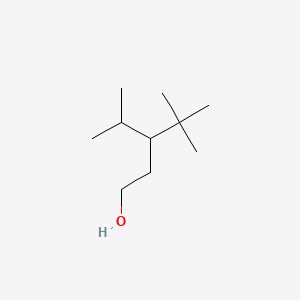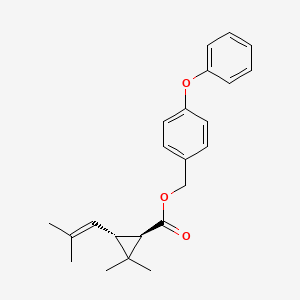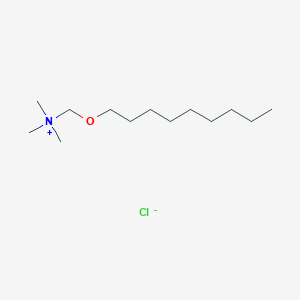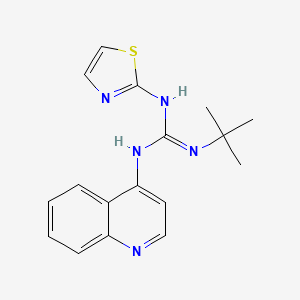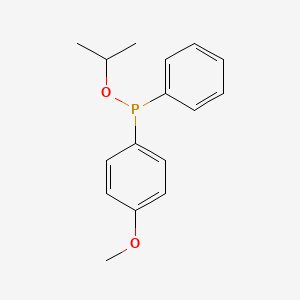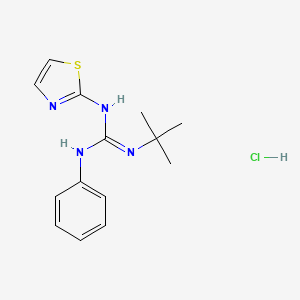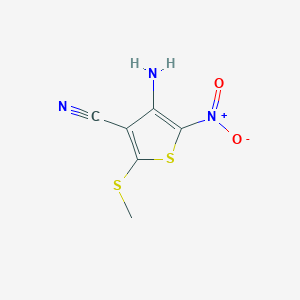phosphanium bromide CAS No. 71864-06-7](/img/structure/B14458486.png)
[2-(2-Methyl-1,3-dithian-2-yl)ethyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is a chemical compound that features a dithiane ring and a triphenylphosphonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide typically involves the reaction of 2-(2-methyl-1,3-dithian-2-yl)ethanol with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and dithiothreitol.
Substitution Reactions: These reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by phase transfer catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of carbonyl groups.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide involves its ability to interact with various molecular targets through its phosphonium and dithiane groups. The phosphonium group can facilitate the transfer of the compound across cell membranes, while the dithiane ring can undergo redox reactions, making it useful in redox biology and chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1,3-dithian-2-yl)ethanol
- Triphenylphosphine
- 2-Methyl-1,3-dithiane
Uniqueness
What sets 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide apart from similar compounds is its combination of a dithiane ring and a triphenylphosphonium group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
71864-06-7 |
|---|---|
Fórmula molecular |
C25H28BrPS2 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dithian-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-25(27-20-11-21-28-25)18-19-26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17H,11,18-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZMNCLKGZXWQNHM-UHFFFAOYSA-M |
SMILES canónico |
CC1(SCCCS1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



